molecular formula C9H8ClN B1370288 4-Chloro-2-methyl-1H-indole CAS No. 6127-16-8

4-Chloro-2-methyl-1H-indole

Cat. No. B1370288
CAS RN: 6127-16-8
M. Wt: 165.62 g/mol
InChI Key: PAFKJCJIJXBWED-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-indole is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

Indoles are synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-1H-indole is similar to that of other indole derivatives. It contains a benzopyrrole, which consists of a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are involved in various chemical reactions. For example, 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methyl-1H-indole are similar to those of other indole derivatives. They are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including 4-Chloro-2-methyl-1H-indole, are a cornerstone in organic synthesis due to their structural complexity and biological relevance. Taber and Tirunahari (2011) emphasize the rich history and variety of strategies for synthesizing indoles. The indole scaffold is pivotal in numerous bioactive compounds, motivating the development of diverse synthetic routes. The review meticulously categorizes indole synthesis methods, highlighting their relevance in advancing synthetic chemistry and facilitating the exploration of indole's vast potential in various domains, including pharmaceuticals (Taber & Tirunahari, 2011).

C2-Functionalization of Indole

Deka et al. (2020) discuss the C2-functionalization of indole via umpolung, a method essential for the synthesis of indole derivatives, including 4-Chloro-2-methyl-1H-indole. This process, which involves reversing the typical electronic nature of indole, enables the construction of complex and biologically active indole structures that are otherwise challenging to synthesize. The review offers a comprehensive overview of this novel approach, underscoring its significance in the realm of synthetic and pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).

Biological and Medicinal Applications

The indole core, found in 4-Chloro-2-methyl-1H-indole, is central to numerous bioactive compounds. Ali et al. (2013) provide a comprehensive review of the biological significance of indole and indazoles, detailing their wide-ranging medicinal applications. The indole scaffold is integral to many pharmaceuticals, with derivatives exhibiting diverse biological activities, such as antibacterial, anticancer, and antiviral properties (Ali, Dar, Pradhan, & Farooqui, 2013). Similarly, Kumar and Ritika (2020) explore the biological potential of indole derivatives, emphasizing their role in various therapeutic domains and encouraging further research into this versatile chemical scaffold (Kumar & Ritika, 2020).

Indole in Antimicrobial Research

The antimicrobial properties of indole derivatives are of significant interest. Kumar et al. (2023) delve into the synthesis and pharmacological potential of indole and its derivatives, particularly highlighting their antibacterial and antifungal properties. The review serves as a valuable resource for researchers exploring the medicinal potential of indole compounds, offering insights into the synthesis and biological properties of these compounds (Kumar, Kumari, Singh, Mishra, & Mishra, 2023).

Future Directions

The future directions of research on 4-Chloro-2-methyl-1H-indole and similar compounds are likely to focus on their synthesis and biological applications. Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-chloro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKJCJIJXBWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618342
Record name 4-Chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-1H-indole

CAS RN

6127-16-8
Record name 4-Chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the crude [3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester (5.21 g) in dichloromethane (180 ml) was added trifluoroacetic acid (20 ml). The reaction mixture was stirred at room temperature for 5 days and then partitioned between dichloromethane and 5% sodium bicarbonate solution. The organic extract was washed with brine, dried (anhydrous sodium sulfate), and concentrated under reduced pressure to give 4-Chloro-2-methyl-1H-indole and 3-Chloro-2-methyl-phenylamine as a mixture (2.6 g mixture, 69% yield of 4-Chloro-2-methyl-1H-indole). 1H NMR (CDCl3) d: 2.45 (s, 3H), 6.32-6.33 (m, 1H), 6.98-7.18 (m, 3H), 7.96 (bs, 1H), M−H: 164.
Name
[3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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